5-Hydroxypentanal oxime is an organic compound with the molecular formula CHNO. It is classified as an oxime, which is a functional group characterized by the presence of a double bond between nitrogen and oxygen (C=N-OH). This compound is derived from pentanal, a five-carbon aldehyde, through the reaction with hydroxylamine. The structure consists of a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to the pentanal backbone, making it a unique aliphatic oxime with potential applications in various fields, including organic synthesis and medicinal chemistry .
5-Hydroxypentanal oxime is typically synthesized through the following method:
This method is straightforward and allows for the efficient production of the compound from readily available starting materials .
5-Hydroxypentanal oxime has potential applications in various fields:
Several compounds are structurally similar to 5-hydroxypentanal oxime, each exhibiting unique properties:
What sets 5-hydroxypentanal oxime apart from these similar compounds is its specific five-carbon chain length combined with both hydroxyl and oxime functionalities, which may impart distinct reactivity patterns and biological properties that are yet to be fully explored.
The synthesis of 5-hydroxypentanal oxime follows the general mechanism of oxime formation through nucleophilic addition of hydroxylamine to the carbonyl carbon [32]. The conventional synthesis begins with pentanal reacting with hydroxylamine in an acidic medium, where the nucleophilicity of nitrogen on hydroxylamine is enhanced by the presence of the adjacent oxygen atom [32]. The reaction proceeds through a tetrahedral intermediate formation followed by elimination of water to yield the desired oxime product .
The standard methodology involves treating 5-hydroxypentanal with hydroxylamine hydrochloride under controlled conditions . The reaction mechanism commences with proton-catalyzed attack of the alpha-effect nucleophile hydroxylamine on the carbonyl carbon atom of the aldehyde [8]. Upon proton transfer, a hemiaminal tetrahedral intermediate is formed, which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [8]. The resulting protonated intermediate exists in two resonance forms before final deprotonation yields the oxime product [8].
Typical reaction conditions employ hydroxylamine hydrochloride with sodium acetate trihydrate in the presence of sodium bicarbonate in methanol at elevated temperatures [20]. The synthesis can be achieved through a straightforward condensation reaction where pentanal reacts with hydroxylamine in an acidic medium, followed by purification through recrystallization or distillation to isolate 5-hydroxypentanal oxime in pure form . This method allows for efficient production of the compound from readily available starting materials .
The formation of oximes generally follows apparent first-order kinetics when hydroxylamine is present in excess [39]. Kinetic studies have demonstrated that the rate of oxime formation is sufficiently discriminating to allow identification and characterization of different carbonyl compounds [39]. The reaction exhibits a characteristic bell-shaped pH profile, where the pH-rate maximum results from a transition between two opposing effects: formation of the carbinolamine addition compound at lower pH values and general acid-catalyzed dehydration at higher pH values [39].
Modern catalytic approaches have significantly enhanced the efficiency and selectivity of oxime formation reactions [14]. Anthranilic acids and aminobenzoic acids act as superior catalysts for oxime formation, demonstrating considerable acceleration over traditional aniline-catalyzed reactions at neutral pH [14]. The most efficient catalysts identified include 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, which can enhance reaction rates by factors of one to two orders of magnitude [14].
Advanced catalytic systems utilize bifunctional buffer compounds that simultaneously control pH and catalyze the reaction [12]. These buffer systems can be employed at pH 5-9 and accelerate reactions by several orders of magnitude, yielding second-order rate constants exceeding 10 molar inverse per second [12]. Effective bifunctional amines include 2-(aminomethyl)imidazoles and dimethylethylenediamine, which demonstrate low toxicity and can be used in cellular applications [12].
Metal-involving synthesis has emerged as a significant advancement in oxime formation methodology [6]. Transition metal catalysts, particularly nickel compounds, enhance reaction rates and selectivity in oxime synthesis [6]. The mechanism involves metal-mediated activation of the carbonyl compound, facilitating nucleophilic attack by hydroxylamine [6]. Manganese dioxide in combination with quinidine has been employed for the synthesis of oximes through Henry reaction pathways, achieving yields of 52-80% under mild conditions [6].
Specialized catalytic systems have been developed for regioselective synthesis applications [10]. Iridium-catalyzed isomerization enables rapid access to vinyl oximes, allowing for controlled regioselectivity in subsequent cyclization reactions [10]. The regioselectivity can be controlled either by the identity of the alpha-substituent or through the addition of amine bases, enabling selective formation of different substituted products [10].
| Catalyst System | Rate Enhancement | pH Range | Temperature | Yield |
|---|---|---|---|---|
| 5-Methoxyanthranilic acid | 10-100 fold | 6.5-7.5 | Room temperature | 85-95% |
| 3,5-Diaminobenzoic acid | 10-100 fold | 6.5-7.5 | Room temperature | 80-90% |
| 2-(Aminomethyl)imidazole | >1000 fold | 5-9 | Room temperature | 90-98% |
| Nickel(II) chloride | 5-10 fold | 7-8 | 100°C | 65-70% |
Solvent selection plays a crucial role in determining the rate and efficiency of oxime formation reactions [17]. The solvent effect on reaction kinetics indicates that the activated complex formed is more polar compared to the reactants [17]. Aqueous ethanol systems (50-70%) provide optimal balance between solubility and minimization of hydrolysis of the oxime product . The polarity of the solvent explains approximately 89% of the data on solvent effects in oxime formation kinetics [17].
Organic solvents such as cyclohexane and benzene can be employed in oxime synthesis, with the organic solvent often added during the oxime formation process [16]. The reaction can be conducted at temperatures where the oxime would crystallize in the absence of solvent, allowing for controlled crystallization and separation [16]. Dichloromethane has been identified as particularly effective for selective extraction and purification of oxime products, especially for controlling geometric isomer ratios [20].
Water-based reaction systems have gained prominence due to environmental considerations [18] [36]. Hyamine surfactant catalysts enable efficient oxime formation in aqueous medium at ambient temperature, achieving high yields with short reaction times [36]. The major advantages include ease of operation, environmental compatibility, and elimination of organic solvent requirements [36]. However, the reaction rate dependence on solvent polarity requires careful optimization of water-organic solvent ratios [17].
Solvent-free conditions have been developed as environmentally benign alternatives [18]. Basic alumina can serve as both catalyst and reaction medium, eliminating the need for organic solvents while maintaining high yields [21]. Microwave irradiation under solvent-free conditions with silica gel achieves yields higher than 76% with reaction times as short as 4 minutes [34]. These methodologies address environmental concerns while maintaining synthetic efficiency [18].
| Solvent System | Reaction Rate (relative) | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|---|
| Aqueous ethanol (70%) | 1.0 | 90-95 | 2-4 hours | 60-70°C |
| Dichloromethane | 0.8 | 85-90 | 3-5 hours | Room temperature |
| Water with Hyamine | 1.2 | 88-93 | 1-2 hours | Room temperature |
| Solvent-free with Al₂O₃ | 2.0 | 85-92 | 0.5-1 hour | 80-100°C |
Purification of 5-hydroxypentanal oxime requires careful consideration of geometric isomerism and impurity profiles [20]. The formation of both E and Z geometric isomers necessitates selective purification strategies to obtain the desired stereoisomer in high purity [20]. Dichloromethane-water extraction provides effective separation of geometric isomers based on differential solubility characteristics [20]. The poor solubility of the Z-isomer in dichloromethane causes it to remain in the aqueous layer during workup, while the E-isomer preferentially partitions into the organic phase [20].
Column chromatography using silica gel with ethyl acetate-hexane mobile phases enables effective separation of oxime products from starting materials and byproducts [21]. The methodology involves gradient elution to achieve optimal resolution of components with similar polarities [21]. Fractional crystallization in aqueous ethanol provides an additional purification step, particularly effective for removing trace impurities and achieving analytical purity [21].
Vacuum distillation represents an alternative purification approach for thermally stable oxime products . The technique requires careful temperature control to prevent decomposition while achieving effective separation from higher and lower boiling impurities . Post-synthesis purification protocols typically combine multiple techniques in sequence: initial extraction, followed by column chromatography, and final recrystallization to achieve desired purity levels .
Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [20]. Optimal reagent ratios employ 1:1.2 molar ratio of aldehyde to hydroxylamine to ensure complete conversion . Temperature control at 50-60°C accelerates reaction kinetics without promoting aldol side reactions . The use of controlled pH buffering systems maintains optimal conditions throughout the reaction period [20].
Electrocatalytic approaches have demonstrated exceptional efficiency in oxime synthesis, achieving over 95% yield with 99% selectivity [22]. The electrochemical method utilizes oxygen reduction-coupled ammoximation, providing electron-to-oxime efficiency of 96% [22]. This methodology offers advantages in terms of atom economy and environmental sustainability while maintaining high synthetic efficiency [22].
| Purification Method | Purity Achieved (%) | Recovery (%) | Time Required | Equipment |
|---|---|---|---|---|
| DCM-water extraction | 90-95 | 85-90 | 2-3 hours | Separatory funnel |
| Column chromatography | 95-98 | 80-85 | 4-6 hours | Silica gel column |
| Fractional crystallization | 98-99 | 75-80 | 12-24 hours | Crystallization vessel |
| Vacuum distillation | 96-98 | 85-90 | 3-4 hours | Distillation apparatus |
The thermodynamic stability of 5-hydroxypentanal oxime is fundamentally governed by the inherent stability characteristics of the oxime functional group. Oximes demonstrate exceptional thermodynamic stability compared to other carbon-nitrogen double bond containing compounds, with equilibrium constants typically exceeding 10⁸ M⁻¹ for their formation reactions [2] [3]. This remarkable stability stems from the high electronegativity of oxygen (χ = 3.5) compared to nitrogen (χ = 3.0), which significantly reduces the basicity of the imine nitrogen and consequently enhances resistance to protonation-induced hydrolysis [2] [3].
The stability hierarchy follows the established order: oximes > hydrazones > imines, where oximes exhibit hydrolytic stability that is nearly 10³-fold superior to simple hydrazones under identical conditions [3]. For 5-hydroxypentanal oxime specifically, the presence of the hydroxyl group at the terminal position provides additional stabilization through intramolecular hydrogen bonding interactions, potentially forming five- or six-membered chelate rings that further enhance thermodynamic stability .
| Stability Parameter | Value/Description | Reference Type |
|---|---|---|
| Hydrolytic Stability (pH 7, 25°C) | High (t₁/₂ >> hydrazones) | Experimental |
| Thermal Decomposition Temperature | >100°C (for simple oximes) | Experimental |
| Oxime Bond Strength | C=N-OH stronger than C=N-NH₂ | Theoretical |
| Equilibrium Constant Range | >10⁸ M⁻¹ (formation) | Experimental |
| Resistance to Protonation | High due to oxygen electronegativity | Theoretical |
Thermal stability analysis indicates that hydroxylamine derivatives, including oximes, exhibit exothermic decomposition when subjected to elevated temperatures under confined conditions [5] [6]. The thermal decomposition typically initiates above 100°C for simple oximes, with the specific decomposition temperature depending on the molecular structure and the presence of stabilizing or destabilizing substituents [5] [6].
The solubility profile of 5-hydroxypentanal oxime is dominated by its capacity for hydrogen bonding through both the hydroxyl and oxime functional groups. The compound is expected to exhibit high solubility in water, with estimated values exceeding 10 g/L at 25°C [7] [8]. This high aqueous solubility results from the formation of strong hydrogen bonds between the polar functional groups and water molecules, similar to the behavior observed for other hydroxylamine derivatives [7].
In polar protic solvents such as ethanol and methanol, 5-hydroxypentanal oxime demonstrates very high solubility due to the compatibility of its polar nature with these solvents [9] [10]. The compound's solubility in alcohols is enhanced by the ability of both the hydroxyl and oxime groups to participate in hydrogen bonding networks with the solvent molecules [10].
| Solvent System | Predicted Solubility | Basis for Prediction |
|---|---|---|
| Water (25°C) | High (>10 g/L) | Hydrogen bonding capability |
| Ethanol (25°C) | Very High | Polar protic solvent compatibility |
| Methanol (25°C) | Very High | Polar protic solvent compatibility |
| Dichloromethane | Moderate | Limited polar interactions |
| Hexane | Low | Non-polar solvent incompatibility |
| Acetone | High | Polar aprotic compatibility |
| DMSO | Very High | Strong polar interactions |
The solubility in polar aprotic solvents like acetone and dimethyl sulfoxide is expected to be high due to the dipolar interactions between the solvent molecules and the polar functional groups of the oxime [11]. However, solubility in non-polar solvents such as hexane is predicted to be low due to the lack of favorable interactions between the polar compound and the non-polar solvent environment [11].
The phase transition behavior of 5-hydroxypentanal oxime is characterized by a well-defined melting point range of 93-95°C, as determined through experimental measurements [12]. This relatively high melting point for a compound of its molecular weight reflects the significant intermolecular interactions arising from hydrogen bonding between molecules in the solid state.
The boiling point of 5-hydroxypentanal oxime is estimated to be in the range of 250-280°C, based on structural analogy with similar bifunctional compounds and consideration of the extensive hydrogen bonding network that must be disrupted during the liquid-to-vapor transition [13]. This estimated boiling point is consistent with the general trend observed for compounds containing both hydroxyl and oxime functionalities.
| Phase Transition | Temperature/Value | Experimental Status |
|---|---|---|
| Melting Point | 93-95°C | Experimental |
| Boiling Point (estimated) | ~250-280°C (estimated) | Estimated |
| Glass Transition | Not determined | Not measured |
| Sublimation Point | Below melting point | Estimated |
| Critical Temperature (estimated) | >400°C (estimated) | Estimated |
| Vapor Pressure at 25°C | Very low (<0.1 mmHg) | Estimated |
The vapor pressure of 5-hydroxypentanal oxime at 25°C is estimated to be very low (<0.1 mmHg), reflecting the strong intermolecular forces that resist vaporization [14]. This low volatility is consistent with the compound's ability to form extensive hydrogen bonding networks, which significantly reduce the tendency for molecules to escape from the liquid phase.
The surface tension of 5-hydroxypentanal oxime is estimated to be in the range of 45-55 mN/m at 25°C, based on its molecular structure and the presence of hydrogen bonding functional groups [15]. This moderate surface tension value reflects the compound's amphiphilic nature, with the polar hydroxyl and oxime groups contributing to surface activity while the aliphatic chain provides some hydrophobic character.
The relationship between surface tension and vapor pressure for 5-hydroxypentanal oxime follows the general principle that compounds with strong intermolecular interactions exhibit both higher surface tension and lower vapor pressure [15]. The extensive hydrogen bonding capability of the compound results in significant cohesive forces that manifest as both resistance to surface expansion and resistance to vaporization.
| Surface Property | Estimated Value | Basis |
|---|---|---|
| Surface Tension (estimated) | 45-55 mN/m | Hydrogen bonding and polarity |
| Vapor Pressure (25°C) | <0.1 mmHg | Low volatility due to H-bonding |
| Interfacial Tension (water/air) | Similar to water | Polar nature |
| Contact Angle on Glass | <90° (hydrophilic) | Hydrogen bonding capability |
| Wetting Behavior | Good wetting on polar surfaces | Amphiphilic nature |
The interfacial tension behavior of 5-hydroxypentanal oxime at the water-air interface is expected to be similar to that of water due to the compound's polar nature and hydrogen bonding capability [16]. The contact angle on glass surfaces is predicted to be less than 90°, indicating hydrophilic behavior and good wetting properties on polar surfaces [16].